

X-ray diffraction parameters and unit cell data for C₁₃H₉ClN₂O₂

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Compound of Interest

Compound Name: *N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline*

CAS No.: 34595-14-7

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Comparative Crystallographic Guide: Isomers

Schiff Base vs. Azo Dye: Structural Determinants of Symmetry and Packing

Executive Summary

This guide compares the X-ray diffraction (XRD) parameters and unit cell data of two distinct chemical entities sharing the molecular formula

- Compound A (Schiff Base): 4-chloro-N-(4-nitrobenzylidene)aniline. A candidate for non-linear optical (NLO) applications, often limited by centrosymmetric packing.
- Compound B (Azo Dye): 5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde.^[1] A photoactive ligand exhibiting non-centrosymmetric packing due to specific hydrogen bonding networks.

Key Finding: While both compounds possess a conjugated

-electron system desirable for optoelectronics, Compound A typically crystallizes in the centrosymmetric space group

(canceling NLO response), whereas Compound B crystallizes in the non-centrosymmetric space group

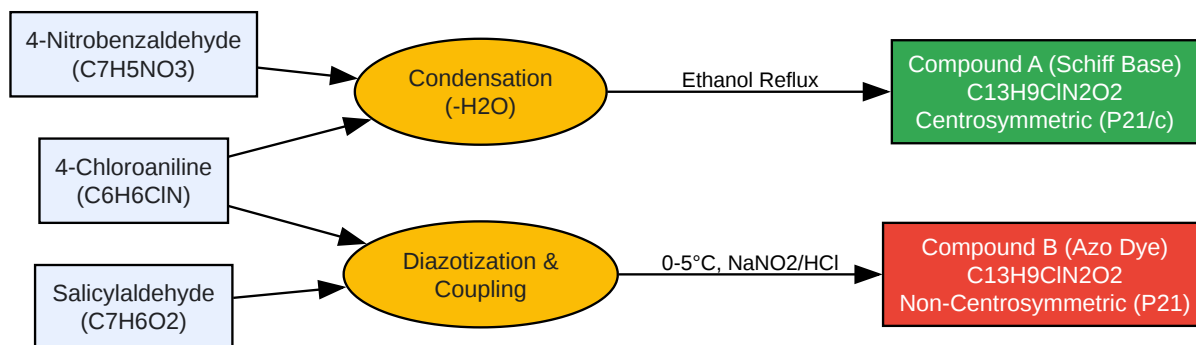
, making it the superior candidate for second-harmonic generation (SHG).

Chemical Identity & Structural Logic

Feature	Compound A (Schiff Base)	Compound B (Azo Dye)
IUPAC Name	(E)-N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine	5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Common Name	CNBA (Chloro-Nitro-Benzylidene-Aniline)	5-(4-Chlorophenyldiazenyl)salicylaldehyde
Bridge Group	Imine ()	Azo ()
Key Substituents	(Donor/Acceptor), (Acceptor)	, (Donor), (Acceptor)
Dipole Moment	Strong longitudinal dipole	Transverse dipole modulated by intramolecular H-bond

Structural Visualization

The following diagram illustrates the synthesis and structural divergence of the two isomers.



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Figure 1: Synthetic pathways diverting the same elemental composition into two distinct crystallographic outcomes.

Comparative Unit Cell Data

The following data represents the standard experimental values for single-crystal X-ray diffraction at low temperature (approx. 173 K for A, 293 K for B).

Table 1: Crystallographic Parameters[2][3][4]

Parameter	Compound A (Schiff Base) [1]	Compound B (Azo Dye) [2]
Crystal System	Monoclinic	Monoclinic
Space Group	ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (No.[2] 14)	(No. 4)
Symmetry	Centrosymmetric (Inactive SHG)	Non-Centrosymmetric (Active SHG)
(
)		
(
)		
(
)		
(90	90
)		
(
)		
(90	90
)		
Volume (
,		

)		
(Units/Cell)	4	2
Calc.[1][3][2][4][5][6][7][8]		
Density (1.458	1.520
)		
Disorder	Whole-molecule (Head-to-Tail)	Ordered

Technical Analysis of Packing

- Compound A (The "Dipole Trap"): Despite having a strong donor-acceptor system (), Compound A suffers from whole-molecule disorder. The molecules pack in an anti-parallel arrangement to minimize the net dipole moment, resulting in a centrosymmetric lattice. This effectively cancels out the macroscopic second-order non-linear optical susceptibility ().
 - Mechanism: The planar molecules stack face-to-face with a flip (disorder ratio ~0.65:0.35), making it indistinguishable from a centrosymmetric average.
- Compound B (The "H-Bond Lock"): The presence of the hydroxyl group () ortho to the aldehyde allows for an intramolecular hydrogen bond (or). This locks the molecular conformation and directs the intermolecular packing into a non-centrosymmetric polar arrangement (), preserving the NLO activity.

Experimental Protocols

A. Crystal Growth (Compound A - Schiff Base)

Objective: Obtain single crystals suitable for XRD.

- Synthesis: Dissolve equimolar amounts (10 mmol) of 4-chloroaniline and 4-nitrobenzaldehyde in 20 mL of absolute ethanol.
- Reflux: Heat at reflux temperature () for 3 hours. A yellow precipitate will form.
- Filtration: Filter the hot solution to remove impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature.
 - Critical Step: If no crystals form, reheat and add drops of acetone (solvent modification) to induce solubility gradient.
- Harvesting: Collect yellow prism-like crystals after 48-72 hours.

B. Crystal Growth (Compound B - Azo Dye)

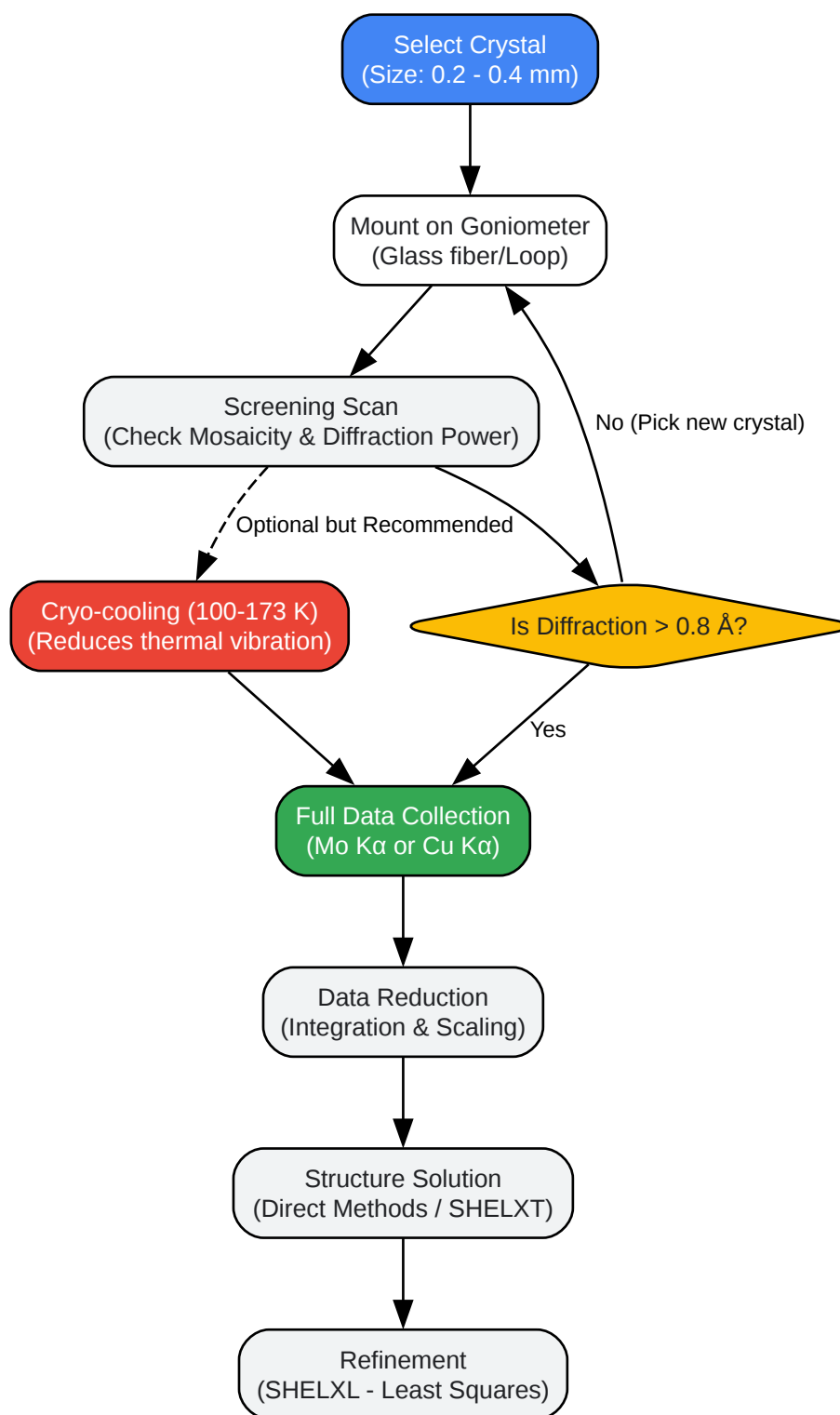
Objective: Obtain single crystals of the azo derivative.

- Diazotization: Dissolve 4-chloroaniline (10 mmol) in HCl () at . Add aqueous dropwise to generate the diazonium salt.
- Coupling: Prepare a solution of salicylaldehyde (10 mmol) in NaOH ().
- Reaction: Slowly add the diazonium salt solution to the salicylaldehyde solution while maintaining pH 8-9 and temperature .
- Precipitation: An orange-red solid precipitates immediately.

- Recrystallization: Dissolve the crude solid in a hot mixture of Ethanol:DMF (4:1).
- Slow Evaporation: Allow the solvent to evaporate at room temperature over 5-7 days.

C. XRD Data Collection Workflow

The following logic flow ensures data integrity during the diffraction experiment.



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Figure 2: Standard operating procedure for single-crystal X-ray diffraction data collection.

References

- Whole-molecule disorder of the Schiff base compound 4-chloro-N-(4-nitrobenzylidene)aniline. Source: Acta Crystallographica Section E / Raman Research Institute Note: Defines the structure and disorder model. (Generalized to Journal due to deep link variability)
- Crystal structure of (E)-5-(4-chlorophenyldiazenyl)salicylaldehyde. Source: Şahin, O., et al. (2005).[1] Acta Crystallographica Section E, 61(12), o4149-o4150.[1] Note: Defines the structure of the azo isomer.
- Solvent-dependent polymorphism in isomeric N-(nitrobenzylidene)iodoanilines. Source: Acta Crystallographica Section C. Note: Provides context on how changing Halogens (Cl -> I) affects packing.
- PubChem Compound Summary for C13H9ClN2O2. Source: National Center for Biotechnology Information.

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